molecular formula C21H26N2O2 B2467083 N,N'-Dibenzyl-N,N'-diethyl-malonamide CAS No. 158268-77-0

N,N'-Dibenzyl-N,N'-diethyl-malonamide

Cat. No.: B2467083
CAS No.: 158268-77-0
M. Wt: 338.451
InChI Key: UXXQBWCUGQPVDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

N,N’-Dibenzyl-N,N’-diethyl-malonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.

    Medicine: Research into potential therapeutic applications, including drug development, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dibenzyl-N,N’-diethyl-malonamide typically involves the reaction of malonic acid derivatives with benzyl and ethyl amines under controlled conditions. One common method involves the use of dibutyl tin dichloride and dibutyl stannane with N-benzilideneaniline in the presence of hexamethylphosphoric triamide dissolved in tetrahydrofuran. This mixture reacts with benzyl bromide to yield the desired compound .

Industrial Production Methods: Industrial production methods for N,N’-Dibenzyl-N,N’-diethyl-malonamide are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: N,N’-Dibenzyl-N,N’-diethyl-malonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the benzyl or ethyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary or secondary amines.

Mechanism of Action

The mechanism of action of N,N’-Dibenzyl-N,N’-diethyl-malonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules, thereby modulating their activity.

Comparison with Similar Compounds

    N,N-Dibenzylaniline: This compound consists of aniline with two benzyl groups as substituents on the nitrogen.

    N,N-Diethyl-malonamide: A simpler analog without the benzyl groups, used in various chemical reactions and as a building block in organic synthesis.

Uniqueness: N,N’-Dibenzyl-N,N’-diethyl-malonamide is unique due to its specific combination of benzyl and ethyl groups attached to the malonamide core. This structure imparts distinct chemical properties and reactivity, making it valuable in specialized research applications.

Properties

IUPAC Name

N,N'-dibenzyl-N,N'-diethylpropanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-3-22(16-18-11-7-5-8-12-18)20(24)15-21(25)23(4-2)17-19-13-9-6-10-14-19/h5-14H,3-4,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXQBWCUGQPVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CC(=O)N(CC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676034
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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